molecular formula C12H13N3 B1354867 [1,1'-Biphenyl]-2,4,4'-triamine CAS No. 2835-69-0

[1,1'-Biphenyl]-2,4,4'-triamine

Cat. No. B1354867
CAS RN: 2835-69-0
M. Wt: 199.25 g/mol
InChI Key: GMJHZZCVWDJKFB-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Synthesis Analysis

Biphenyl can be formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . The formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using specific software .


Chemical Reactions Analysis

Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s used in various chemical reactions, but specific reactions involving “[1,1’-Biphenyl]-2,4,4’-triamine” are not available in the sources I found.


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water, but soluble in typical organic solvents .

Scientific Research Applications

Synthetic Organic Chemistry

Biphenyl compounds, including “[1,1’-Biphenyl]-2,4,4’-triamine”, are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl structures play a crucial role in active pharmaceutical ingredients (APIs). They are used to produce an extensive range of drugs with pharmacological activities . For example, a large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Electronic Applications

Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with electronic applications .

Agricultural Applications

Biphenyl derivatives are used in products for agriculture . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with agricultural applications .

Industrial Applications

Biphenyls were used primarily as electrical insulating fluids in capacitors and transformers . They were also used as hydraulic, heat transfer, and lubricating fluids .

Manufacturing Applications

PCBs were blended with other chemicals as plasticizers and fire retardants and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .

Safety and Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-aminophenyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJHZZCVWDJKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564136
Record name [1,1'-Biphenyl]-2,4,4'-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,4,4'-triamine

CAS RN

2835-69-0
Record name [1,1'-Biphenyl]-2,4,4'-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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